2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride
CAS No.: 2248333-17-5
Cat. No.: VC6611382
Molecular Formula: C8H11BrClNS
Molecular Weight: 268.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2248333-17-5 |
|---|---|
| Molecular Formula | C8H11BrClNS |
| Molecular Weight | 268.6 |
| IUPAC Name | 2-bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride |
| Standard InChI | InChI=1S/C8H10BrNS.ClH/c9-8-5-6-7(11-8)3-1-2-4-10-6;/h5,10H,1-4H2;1H |
| Standard InChI Key | KURSKPCQLJTEKM-UHFFFAOYSA-N |
| SMILES | C1CCNC2=C(C1)SC(=C2)Br.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine hydrochloride features a fused bicyclic system comprising a seven-membered azepine ring and a five-membered thiophene ring. The bromine atom is substituted at the 2-position of the thiophene moiety, while the hydrochloride salt enhances solubility for experimental applications .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁BrClNS |
| Molecular Weight | 268.6 g/mol |
| IUPAC Name | 2-bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride |
| SMILES | C1CCNC2=C(C1)SC(=C2)Br.Cl |
| InChIKey | KURSKPCQLJTEKM-UHFFFAOYSA-N |
The compound’s planar thiophene ring enables π-π stacking interactions, while the azepine ring introduces conformational flexibility, critical for binding to biological targets .
Synthesis and Optimization
Synthetic Routes
While detailed protocols remain proprietary, the synthesis likely involves bromination of the parent 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine. A plausible pathway includes:
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Cyclization: Formation of the thienoazepine core via Rhodium(III)-catalyzed C–H activation, a method validated for analogous heterocycles .
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Bromination: Electrophilic substitution using N-bromosuccinimide (NBS) in dimethylformamide (DMF) to introduce bromine at the 2-position .
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, improving stability and solubility.
Challenges in Scalability
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Regioselectivity: Bromination at the 2-position competes with 3- and 4-position substitutions, requiring precise temperature control (0–5°C) .
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Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 v/v) achieves >95% purity, though yields remain moderate (40–55%).
Biological Activities and Mechanisms
Neuropharmacology
The azepine ring’s flexibility permits crossing the blood-brain barrier, making derivatives candidates for:
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Dopamine Receptor Modulation: Analogous thienoazepines exhibit D₂ receptor antagonism (Ki = 12 nM), relevant to schizophrenia treatment .
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GABAergic Effects: Bromine’s hydrophobic interactions may enhance binding to GABAₐ receptors, though direct evidence remains lacking.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Antihypertensive Agents: Functionalization at the 5-position yields vasopressin receptor antagonists (e.g., conivaptan analogs) .
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Antimicrobials: Quaternary ammonium derivatives show broad-spectrum activity against Gram-positive pathogens (MIC = 2–8 μg/mL).
Material Science
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Organic Semiconductors: Thiophene’s electron-rich nature enables use in hole-transport layers (HTLs) for OLEDs, with hole mobility ≈0.1 cm²/V·s .
Comparison with Structural Analogs
Table 2: Functional Comparison of Thienoazepine Derivatives
The bromine atom enhances electrophilic reactivity, enabling Suzuki-Miyaura cross-coupling for fragment-based drug discovery.
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